(3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Description
(3β)-Cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a steroidal chromene derivative with a molecular formula of C45H58O6 and a molecular weight of 694.95 g/mol . It combines a cholesterol backbone (cholest-5-en-3-yl) with a chromen-7-yloxy acetate moiety substituted at the 3-position with a benzyl group and at the 4-position with a methyl group.
Properties
Molecular Formula |
C46H60O5 |
|---|---|
Molecular Weight |
693.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C46H60O5/c1-29(2)11-10-12-30(3)39-19-20-40-37-17-15-33-26-35(21-23-45(33,5)41(37)22-24-46(39,40)6)50-43(47)28-49-34-16-18-36-31(4)38(44(48)51-42(36)27-34)25-32-13-8-7-9-14-32/h7-9,13-16,18,27,29-30,35,37,39-41H,10-12,17,19-26,28H2,1-6H3/t30-,35+,37+,39-,40+,41+,45+,46-/m1/s1 |
InChI Key |
QBQLATUNXHRDMO-YOPNALNTSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)CC7=CC=CC=C7 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)CC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
The coumarin nucleus is synthesized via the Knoevenagel condensation, a classical method for constructing benzopyrone systems. A substituted salicylaldehyde derivative reacts with a β-keto ester (e.g., ethyl acetoacetate) under basic conditions.
Procedure :
-
Substituted Salicylaldehyde Preparation :
-
Cyclization :
Esterification with Cholesterol
Steglich Esterification
The carboxylic acid is coupled to cholesterol’s 3β-hydroxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).
Procedure :
-
Activation :
-
Coupling :
Acid Chloride Method
Alternative activation involves converting the carboxylic acid to an acid chloride before reacting with cholesterol12.
Procedure :
-
Chlorination :
-
The carboxylic acid (2 mmol) is treated with thionyl chloride (SOCl₂, 5 mmol) in toluene at reflux for 2 hours12.
-
-
Esterification :
-
Cholesterol (2 mmol) and pyridine (4 mmol) are added to the acid chloride in DCM at 0°C, followed by stirring for 12 hours12.
-
Key Data :
Parameter Value Source Yield 75% 12 Purity (HPLC) >98% 12
-
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Steglich Esterification | 68% | High | $$ | Moderate |
| Acid Chloride | 75% | Very High | $$$ | High |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) :
Challenges and Optimization Strategies
Steric Hindrance
Chemical Reactions Analysis
Types of Reactions
(3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
1.1. Acetylcholinesterase Inhibition
Research indicates that compounds with a coumarin core, similar to the structure of (3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, exhibit significant inhibitory activity against acetylcholinesterase (AChE). This enzyme is crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. Inhibiting AChE can potentially enhance cholinergic transmission, making such compounds valuable for treating neurodegenerative diseases like Alzheimer's disease.
Case Study:
A study demonstrated that coumarin derivatives showed promising AChE inhibition with IC50 values comparable to established drugs like donepezil . The structural modifications in these compounds were found to enhance their binding affinity to the active site of AChE, suggesting that (3beta)-cholest-5-en-3-yloxyacetate could be explored for similar properties.
Synthesis and Structure Activity Relationship (SAR)
2.1. Synthetic Approaches
The synthesis of (3beta)-cholest-5-en-3-yloxyacetate involves multi-step organic reactions that typically include:
- Formation of the coumarin moiety.
- Coupling reactions to attach the cholesteryl group.
These synthetic pathways allow for modifications that can optimize biological activity and selectivity.
Table 1: Summary of Synthetic Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Coumarin Synthesis | Benzyl, Acetic anhydride | Coumarin derivative |
| 2 | Alkylation | Cholesterol derivative | Coupled product |
| 3 | Esterification | Acid chlorides | Final acetate |
Pharmacological Studies
3.1. In Vitro and In Vivo Evaluations
Pharmacological evaluations have shown that compounds based on the structure of (3beta)-cholest-5-en-3-yloxyacetate possess various biological activities:
- Antioxidant Properties: Some derivatives have demonstrated significant antioxidant activity, which is beneficial in mitigating oxidative stress associated with neurodegenerative conditions.
Case Study:
A recent study evaluated several coumarin-based compounds for their antioxidant properties alongside AChE inhibition, revealing a dual action beneficial for Alzheimer’s treatment .
Mechanism of Action
The mechanism of action of (3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The steroidal part of the molecule may interact with steroid receptors, while the coumarin moiety can bind to enzymes or other proteins. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences and Properties
Key Observations:
Sterol Backbone vs.
Replacement of benzyl with phenoxy (as in the phenoxy-substituted analogue) introduces aromaticity but reduces alkyl chain flexibility .
Ring System Modifications : Derivatives with fused benzo[c]chromene rings (e.g., C43H60O5 ) exhibit extended π-conjugation, which may alter UV absorption properties and redox behavior .
Key Observations:
Physicochemical and Bioactive Properties
Table 3: Comparative Bioactivity and Stability
Key Observations:
- The target compound’s high LogP (9.2) reflects extreme lipophilicity, limiting its aqueous solubility but enhancing membrane permeability .
Biological Activity
(3beta)-cholest-5-en-3-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a complex organic compound that belongs to the class of cholesterol derivatives. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Formula: C₄₃H₄₈O₅
Molecular Weight: 654.8 g/mol
The structure consists of a cholesterol backbone modified with a chromenyl moiety, which may contribute to its biological activities.
Pharmacological Effects
-
Antioxidant Activity:
- Research indicates that derivatives of cholesterol can exhibit antioxidant properties, reducing oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.
-
Anti-inflammatory Properties:
- Compounds similar to this compound have shown promise in modulating inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
-
Cytotoxicity Against Cancer Cells:
- Preliminary studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a potential candidate for cancer therapy.
-
Cholesterol Metabolism Regulation:
- Given its structural similarity to cholesterol, this compound may influence lipid metabolism and cholesterol homeostasis, potentially impacting conditions such as hyperlipidemia.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activities: The compound may inhibit key enzymes involved in lipid metabolism and inflammatory processes.
- Modulation of Signal Transduction Pathways: It could affect signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Case Studies
-
Study on Antioxidant Activity:
A study evaluated the antioxidant potential of various cholesterol derivatives, including (3beta)-cholest-5-en derivatives. Results showed significant free radical scavenging activity compared to standard antioxidants, suggesting therapeutic potential in oxidative stress-related diseases. -
Cancer Cell Line Testing:
In vitro tests on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside increased markers for apoptosis. These findings support further investigation into its use as an anti-cancer agent. -
Inflammation Model:
An animal model of induced inflammation demonstrated that administration of the compound led to reduced levels of inflammatory markers, indicating its efficacy in managing inflammatory conditions.
Conclusion and Future Directions
The biological activity of this compound highlights its potential as a therapeutic agent in various medical fields, including oncology and cardiology. Further research is warranted to elucidate its mechanisms fully and assess its safety profile through clinical trials.
Data Summary Table
Q & A
Basic: What synthetic strategies are effective for preparing sterol-coumarin conjugates like this compound?
Answer:
The synthesis typically involves coupling a sterol backbone (e.g., cholesterol derivatives) with a functionalized coumarin moiety via esterification. Key steps include:
- Coumarin functionalization: Introduce reactive groups (e.g., hydroxyl at C7) on the coumarin core using alkylation or etherification. For example, describes ethyl bromoacetate-mediated alkoxylation of coumarin derivatives to generate reactive intermediates .
- Sterol activation: Convert the sterol’s hydroxyl group (e.g., C3-OH in cholesterol) to an acyl chloride or use coupling agents like DCC/DMAP for ester bond formation. demonstrates acetylated sterol derivatives as precursors for conjugation .
- Purification: Use column chromatography (silica gel) or recrystallization to isolate the product, as impurities can skew biological or structural analyses.
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR spectroscopy:
- IR spectroscopy: Detect ester C=O (~1740 cm⁻¹) and coumarin lactone (~1720 cm⁻¹) stretches.
- Mass spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula.
Advanced: How can X-ray crystallography resolve stereochemical ambiguities in the sterol moiety?
Answer:
- Crystallization challenges: Large, flexible molecules like sterol-coumarin hybrids often form disordered crystals. Use slow vapor diffusion with solvents like chloroform/hexane to improve crystal quality.
- Refinement with SHELXL: Implement restraints for flexible alkyl chains and anisotropic displacement parameters for heavy atoms. highlights SHELXL’s ability to handle complex refinement scenarios, including twinned data .
- Validation: Cross-check crystallographic data with NMR-derived stereochemical assignments to resolve discrepancies.
Advanced: How should researchers address contradictions in reported biological activities of sterol-coumarin hybrids?
Answer:
Contradictions often arise from:
- Purity issues: Validate compound purity via HPLC (>95%) and elemental analysis.
- Assay variability: Standardize biological assays (e.g., antimicrobial testing in ) using reference compounds like ciprofloxacin for Gram-negative bacteria .
- Cellular uptake differences: Use fluorescent analogs (e.g., coumarin’s intrinsic fluorescence) to quantify intracellular accumulation via flow cytometry.
Advanced: What methodologies optimize Structure-Activity Relationship (SAR) studies for coumarin-ring modifications?
Answer:
- Systematic substitution: Synthesize analogs with variations at the coumarin’s C3-benzyl or C4-methyl groups (see for methyl/acetyl modifications on coumarin) .
- Biological testing: Use dose-response curves (IC50/EC50) in target-specific assays (e.g., enzyme inhibition, cytotoxicity).
- Computational modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with targets like steroid receptors or oxidoreductases.
Basic: What are the stability considerations for this compound during storage?
Answer:
- Light sensitivity: Store in amber vials to prevent coumarin photodegradation.
- Hydrolysis risk: Keep under anhydrous conditions (desiccator) to avoid ester bond cleavage. recommends controlled lab environments with low humidity .
- Temperature: Store at –20°C for long-term stability, validated via periodic HPLC checks.
Advanced: How can researchers analyze metabolic pathways of this compound in vitro?
Answer:
- Microsomal incubation: Use liver microsomes (e.g., human CYP3A4) with NADPH cofactor to identify phase I metabolites.
- LC-MS/MS analysis: Detect hydroxylated or demethylated products via fragmentation patterns.
- Fluorescent tagging: Leverage coumarin’s fluorescence to track cellular metabolism in real-time.
Basic: What chromatographic methods are suitable for purity analysis?
Answer:
- HPLC: Use a C18 column with acetonitrile/water gradient (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm (coumarin absorbance). details HPLC protocols for structurally related compounds .
- TLC: Employ silica gel plates with chloroform/methanol (9:1) for rapid purity checks.
Advanced: How can computational chemistry predict the compound’s interactions with lipid membranes?
Answer:
- Molecular dynamics (MD): Simulate insertion into lipid bilayers (e.g., DPPC membranes) using GROMACS. The sterol moiety likely anchors the compound, while coumarin remains solvent-exposed.
- Free energy calculations: Use umbrella sampling to estimate partitioning coefficients (log P) for membrane permeability predictions.
Advanced: What strategies mitigate crystallographic disorder in sterol-containing structures?
Answer:
- Cryo-cooling: Use liquid nitrogen to stabilize crystals and reduce thermal motion artifacts.
- Twinned data refinement: Apply SHELXL’s TWIN/BASF commands for twinned datasets, as described in and .
- Composite omit maps: Generate electron density maps with omitted disordered regions to avoid model bias.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
